4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Overview
Description
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is a chemical compound with the molecular formula C11H8ClNOS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride typically involves the reaction of 4-methyl-2-phenylthiazole-5-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction can be represented as follows:
4-Methyl-2-phenylthiazole-5-carboxylic acid+Thionyl chloride→4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Chemical Reactions Analysis
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 4-methyl-2-phenylthiazole-5-carboxylic acid.
Condensation Reactions: It can react with hydrazines to form hydrazides, which are useful intermediates in the synthesis of various heterocyclic compounds.
Scientific Research Applications
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Thiazole derivatives have shown potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical synthesis processes to form new bonds and create complex molecules.
Comparison with Similar Compounds
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride can be compared with other thiazole derivatives such as:
4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide: This compound has a carboxamide group instead of a carbonyl chloride group, making it less reactive towards nucleophiles.
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide: This derivative contains a hydrazide group, which can undergo further reactions to form various heterocyclic compounds.
The uniqueness of this compound lies in its high reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in chemical synthesis.
Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7-9(10(12)14)15-11(13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWZVEKZFVCSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379818 | |
Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54001-18-2 | |
Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2-phenyl-thiazole-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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